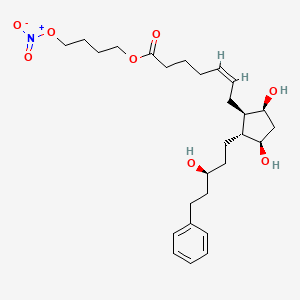
2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with a hydroxyethyl group and a thiophene ring
Métodos De Preparación
The synthesis of 2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole intermediate with a thiophene derivative.
Addition of the hydroxyethyl group: This can be done through nucleophilic substitution reactions.
Formation of the acetonitrile group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system under study.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-(2-hydroxyethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile include other pyrazole derivatives with different substituents. For example:
2-(4-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile: This compound has a phenyl group instead of a thiophene ring.
2-(4-(2-hydroxyethyl)-3-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile: This compound has a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in the presence of the thiophene ring, which can impart distinct electronic properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H11N3OS |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxyethyl)-3-thiophen-3-ylpyrazol-1-yl]acetonitrile |
InChI |
InChI=1S/C11H11N3OS/c12-3-4-14-7-9(1-5-15)11(13-14)10-2-6-16-8-10/h2,6-8,15H,1,4-5H2 |
Clave InChI |
FHYXJDLWCVVUJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C2=NN(C=C2CCO)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427597.png)



![1-[(2R,3R,4S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13427621.png)
![(3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13427629.png)





